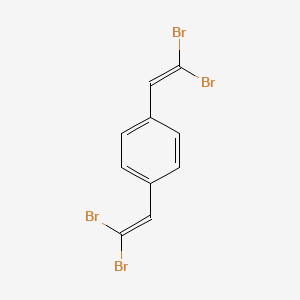
Benzene, 1,4-bis(2,2-dibromoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(2,2-dibromoethenyl)- is an organic compound with the molecular formula C10H6Br4 It is characterized by a benzene ring substituted with two 2,2-dibromoethenyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-dibromoethenyl)- typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atoms to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzene is treated with bromine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd, ethanol or other solvents.
Substitution: NaOH, NH3, aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Dehalogenated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-dibromo-: A benzene ring with two bromine atoms at the 1 and 4 positions.
Benzene, 1,4-bis(2-bromoethenyl)-: A benzene ring with two 2-bromoethenyl groups at the 1 and 4 positions.
Benzene, 1,4-bis(2-chloroethenyl)-: A benzene ring with two 2-chloroethenyl groups at the 1 and 4 positions.
Uniqueness: Benzene, 1,4-bis(2,2-dibromoethenyl)- is unique due to the presence of two 2,2-dibromoethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The dibromoethenyl groups enhance the compound’s electrophilic nature, making it more reactive in certain chemical reactions .
Eigenschaften
CAS-Nummer |
77295-67-1 |
|---|---|
Molekularformel |
C10H6Br4 |
Molekulargewicht |
445.77 g/mol |
IUPAC-Name |
1,4-bis(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H |
InChI-Schlüssel |
HSYZXVGUJJBTOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


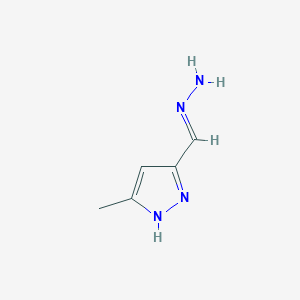
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)


![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
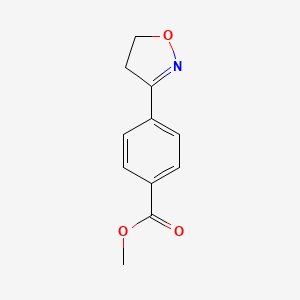
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

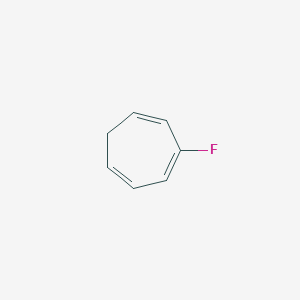
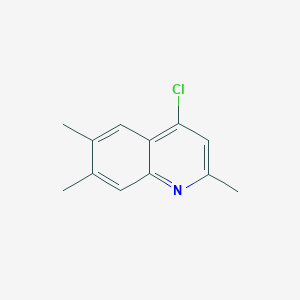
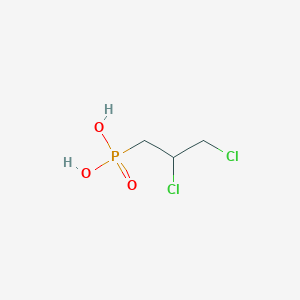


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
